4-(2-Bromophenyl)-1,3-thiazole
Overview
Description
4-(2-Bromophenyl)-1,3-thiazole is an organic compound characterized by a bromophenyl group attached to a thiazole ring Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring.
Cyclization Reaction: Another approach is the cyclization of 2-bromophenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). This method also involves the formation of an intermediate that cyclizes to produce the thiazole ring.
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalysts, and efficient separation techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous ether.
Substitution: NaOCH3, KOtBu, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Bromophenyl carboxylic acids or ketones.
Reduction: Bromophenyl alcohols or amines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Mechanism of Action
Target of Action
For instance, 4-Bromophenylacetic acid, a related compound, has been shown to interact with plant protoplasts .
Mode of Action
For example, 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .
Biochemical Pathways
It’s known that plant protoplasts can conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid .
Result of Action
For instance, 4-Bromophenylacetic acid has been shown to interact with plant protoplasts, leading to the formation of 4-bromophenylacetyl-L-aspartic acid .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Scientific Research Applications
4-(2-Bromophenyl)-1,3-thiazole has diverse applications across multiple scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromophenol: A brominated phenol with applications in organic synthesis and material science.
2-Bromophenol: Another positional isomer with different reactivity and applications.
Thiazole derivatives: Other thiazole compounds with varying substituents and biological activities.
Properties
IUPAC Name |
4-(2-bromophenyl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMNKQKZWGAYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308746 | |
Record name | Thiazole, 4-(2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-49-0 | |
Record name | Thiazole, 4-(2-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30216-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 4-(2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001308746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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